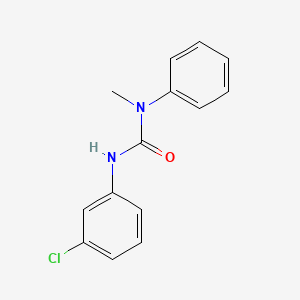![molecular formula C13H16Cl3N3O3 B11950366 3-nitro-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide](/img/structure/B11950366.png)
3-nitro-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitro-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide is a complex organic compound with the molecular formula C13H16Cl3N3O3 and a molecular weight of 368.65 g/mol . This compound is known for its unique chemical structure, which includes a nitro group, a trichloroethyl group, and a diethylamino group attached to a benzamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide typically involves multiple steps, starting with the nitration of benzamide to introduce the nitro groupSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing advanced equipment and stringent safety protocols to handle the reactive intermediates and hazardous chemicals involved. The process is optimized to maximize efficiency and minimize waste, adhering to environmental regulations and standards .
Análisis De Reacciones Químicas
Types of Reactions
3-nitro-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The trichloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Further oxidized nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-nitro-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-nitro-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trichloroethyl and diethylamino groups can interact with various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-nitro-N-[2,2,2-trichloro-1-((2-furylmethyl)amino)ethyl]benzamide
- 3-nitro-N-[2,2,2-trichloro-1-(1-naphthylamino)ethyl]benzamide
- 3-nitro-N-[2,2,2-trichloro-1-(3-nitrophenylamino)ethyl]benzamide
Uniqueness
3-nitro-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the diethylamino group differentiates it from other similar compounds, potentially leading to unique interactions and applications .
Propiedades
Fórmula molecular |
C13H16Cl3N3O3 |
|---|---|
Peso molecular |
368.6 g/mol |
Nombre IUPAC |
3-nitro-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide |
InChI |
InChI=1S/C13H16Cl3N3O3/c1-3-18(4-2)12(13(14,15)16)17-11(20)9-6-5-7-10(8-9)19(21)22/h5-8,12H,3-4H2,1-2H3,(H,17,20) |
Clave InChI |
QGTASLKEGGOMNW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(C(Cl)(Cl)Cl)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



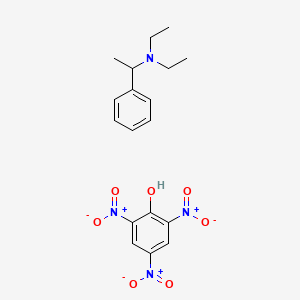
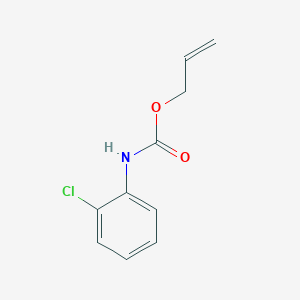

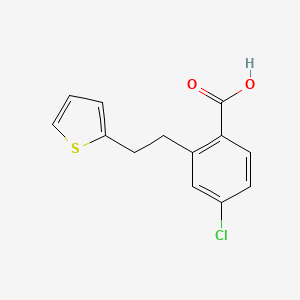

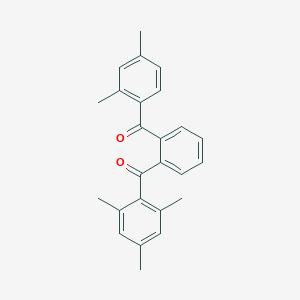


![9,10-Dihydrospiro[9,10-ethanoanthracene-11,2'-thietane] 1',1'-dioxide](/img/structure/B11950337.png)

![11-(pyrrolidin-1-ylmethyl)-5,10-dioxa-1-azatricyclo[6.4.0.02,6]dodeca-2(6),3,7-trien-9-one](/img/structure/B11950344.png)
